Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate
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Overview
Description
Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a piperidine ring and a chlorothiophene moiety, makes it valuable for drug development and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorothiophene moiety: This step involves the reaction of the piperidine derivative with 5-chlorothiophene-2-carbonyl chloride under suitable conditions.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(piperidin-4-yl)benzoate hydrochloride: Similar structure but lacks the chlorothiophene moiety.
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a piperidine ring but has different substituents.
Uniqueness
Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate is unique due to the presence of both the piperidine ring and the chlorothiophene moiety, which confer specific chemical and biological properties. This combination makes it particularly valuable for applications requiring both structural features.
Properties
IUPAC Name |
methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-23-18(22)14-4-2-12(3-5-14)13-8-10-20(11-9-13)17(21)15-6-7-16(19)24-15/h2-7,13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSXVJVOPJJQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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